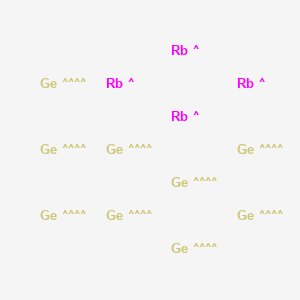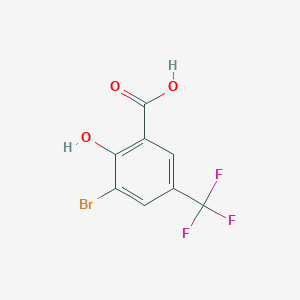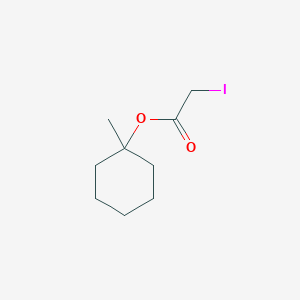
1-Methylcyclohexyl iodoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylcyclohexyl iodoacetate is an organic compound that belongs to the class of iodoacetates It is characterized by the presence of a cyclohexane ring substituted with a methyl group and an iodoacetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexyl iodoacetate can be synthesized through the reaction of 1-methylcyclohexanol with iodoacetic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphoryl chloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylcyclohexyl iodoacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodoacetate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Reactions: Formation of new esters, amides, or thioesters.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction Reactions: Formation of alcohols, ketones, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Methylcyclohexyl iodoacetate has several scientific research applications, including:
Biology: Employed in biochemical studies to modify cysteine residues in proteins, aiding in the study of protein structure and function.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-methylcyclohexyl iodoacetate involves its ability to alkylate thiol groups in proteins. This alkylation can inhibit the activity of enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to the disruption of glycolysis and other metabolic pathways . The compound’s ability to modify cysteine residues makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Vergleich Mit ähnlichen Verbindungen
Iodoacetamide: Another thiol-reactive compound used for similar applications in protein modification.
Iodoacetic Acid: A related compound with similar reactivity but different solubility and stability properties.
Methylcyclohexanol: The precursor to 1-methylcyclohexyl iodoacetate, used in various organic synthesis reactions.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the iodoacetate group with the stability of the cyclohexane ring. This combination allows for selective modification of proteins and other biomolecules, making it a valuable reagent in both research and industrial applications.
Eigenschaften
CAS-Nummer |
184699-20-5 |
|---|---|
Molekularformel |
C9H15IO2 |
Molekulargewicht |
282.12 g/mol |
IUPAC-Name |
(1-methylcyclohexyl) 2-iodoacetate |
InChI |
InChI=1S/C9H15IO2/c1-9(12-8(11)7-10)5-3-2-4-6-9/h2-7H2,1H3 |
InChI-Schlüssel |
PZFZUDCUAOTSED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1)OC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


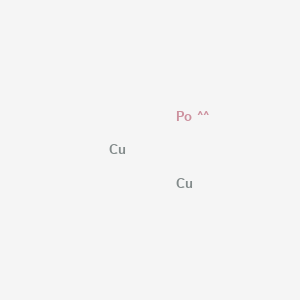
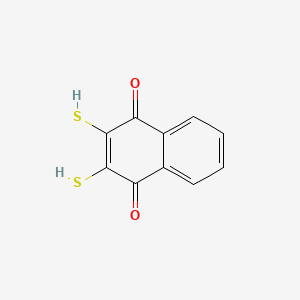
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
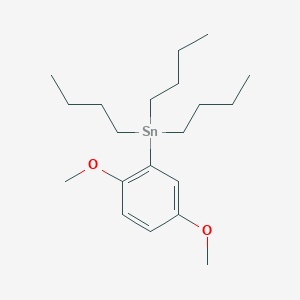
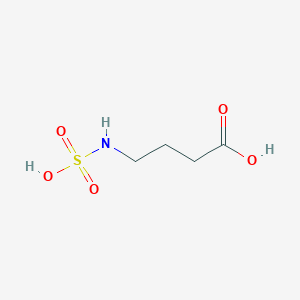
silane](/img/structure/B12558763.png)
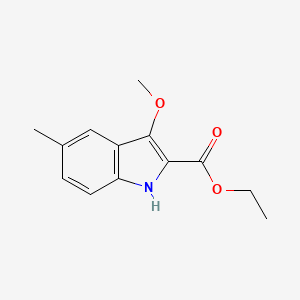
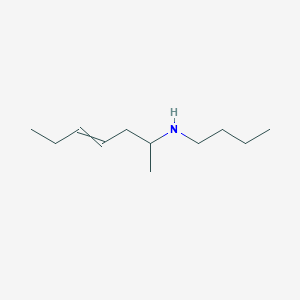
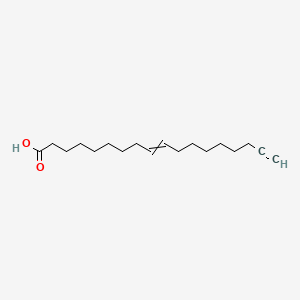
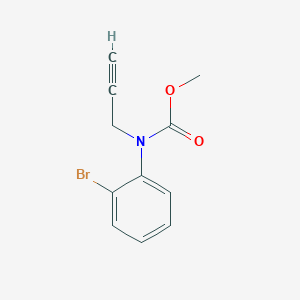
![N-[1-(4-Bromophenyl)propylidene]hydroxylamine](/img/structure/B12558782.png)

